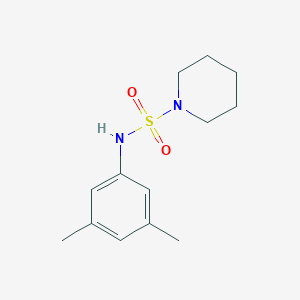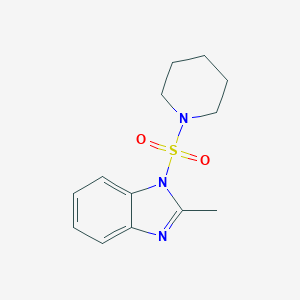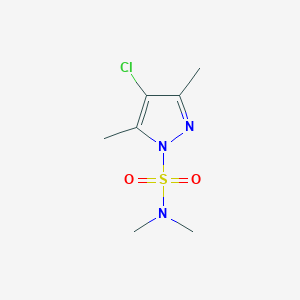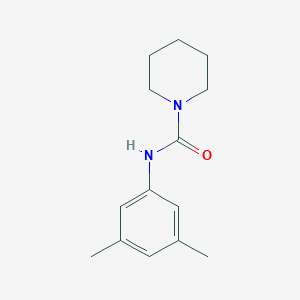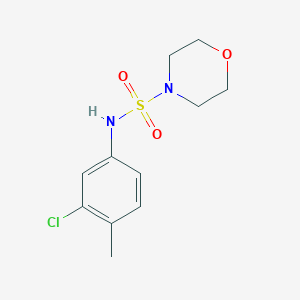
N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is a chemical compound with the molecular formula C11H14ClNO3S It is characterized by the presence of a morpholine ring, a sulfonamide group, and a chloromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation or reduction reactions can modify the sulfonamide group .
科学研究应用
N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .
相似化合物的比较
Similar Compounds
4-(N-(3-chloro-4-methylphenyl)carbamoyl)morpholine: This compound shares a similar structure but has a carbamoyl group instead of a sulfonamide group.
N-(3-chloro-4-methylphenyl)morpholine-4-carboxamide: Similar to the sulfonamide compound but with a carboxamide group.
Uniqueness
N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can enhance the compound’s binding affinity to biological targets .
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-9-2-3-10(8-11(9)12)13-18(15,16)14-4-6-17-7-5-14/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSIBWUPJMGYFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
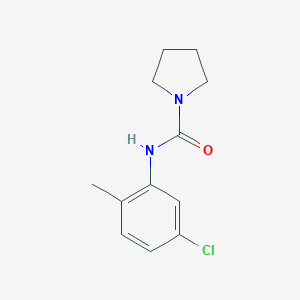
![1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497066.png)
![2-Methyl-1-[(4-methylpiperidyl)sulfonyl]benzimidazole](/img/structure/B497067.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B497068.png)
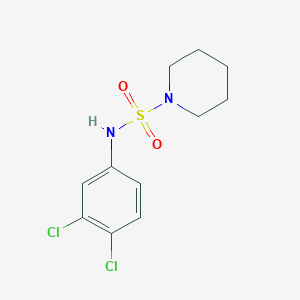
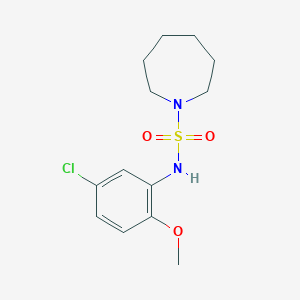
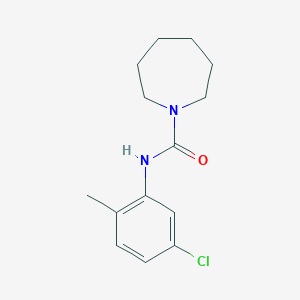
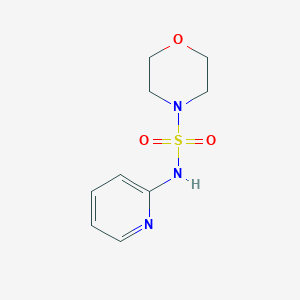
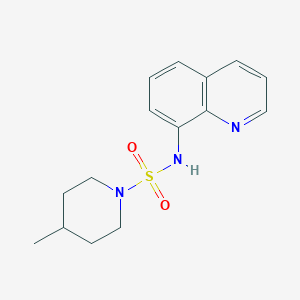
![2-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B497081.png)
